1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate
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Overview
Description
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate is a synthetic nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
The synthesis of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves several steps:
Starting Materials: The synthesis begins with commercially available thymine and cyclopentyl derivatives.
Azidation: The azido group is introduced using azidating agents like sodium azide under specific conditions.
Methoxylation: The methoxy group is added using methoxylating agents such as methyl iodide in the presence of a base.
Triphosphorylation: The final step involves the triphosphorylation of the nucleoside analog, which can be achieved using phosphorus oxychloride (POCl3) and subsequent hydrolysis.
Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate undergoes various chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted nucleoside analogs and their derivatives.
Scientific Research Applications
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate has several scientific research applications:
Antiviral Research: It has shown potential as an inhibitor of viral enzymes, making it a candidate for antiviral drug development.
Biochemical Studies: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Medicinal Chemistry: Researchers are exploring its use in the development of new therapeutic agents for treating viral infections and certain cancers.
Industrial Applications: It is used in the synthesis of other nucleoside analogs and as a building block in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of viral polymerases, leading to chain termination and preventing viral replication . The compound targets specific enzymes involved in nucleic acid synthesis, such as reverse transcriptase in retroviruses .
Comparison with Similar Compounds
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate can be compared with other nucleoside analogs:
3′-Azido-2′,3′-dideoxythymidine (AZT): Both compounds contain an azido group, but AZT lacks the fluorine and methoxy groups.
2′-Deoxy-2′-fluoro-4′-azidocytidine (FNC): Similar to our compound, FNC contains both fluorine and azido groups, but it is a cytidine analog rather than a thymine analog.
3′-Azido-2′,3′-dideoxyguanosine (AZddG): This compound is a guanosine analog with an azido group, differing in the nucleobase and the absence of fluorine and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biochemical properties and potential therapeutic applications.
Properties
CAS No. |
127753-53-1 |
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Molecular Formula |
C11H17FN5O12P3 |
Molecular Weight |
523.20 g/mol |
IUPAC Name |
[[(1S,2S,3S,5S)-5-azido-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O12P3/c1-5-3-17(11(19)14-10(5)18)8-2-7(15-16-13)6(9(8)12)4-27-31(23,24)29-32(25,26)28-30(20,21)22/h3,6-9H,2,4H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t6-,7+,8+,9+/m1/s1 |
InChI Key |
CMHHWJSQNNZORY-XGEHTFHBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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